Benzyl4-(chlorosulfonyl)benzoate

Description

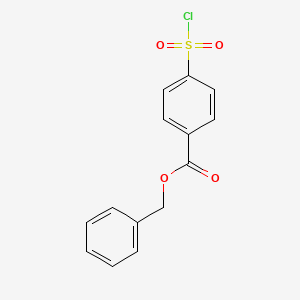

Benzyl 4-(chlorosulfonyl)benzoate (CAS: Not explicitly provided; molecular formula: C₁₄H₁₁ClO₄S) is an aromatic ester featuring a benzyl group linked to a 4-(chlorosulfonyl)benzoate moiety. The chlorosulfonyl (–SO₂Cl) group at the para position of the benzene ring confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for sulfonamide derivatives used in pharmaceuticals and agrochemicals . Its molecular weight is approximately 310.52 g/mol, and its structure distinguishes it from simpler benzoate esters by combining electrophilic (chlorosulfonyl) and lipophilic (benzyl) functionalities.

Properties

Molecular Formula |

C14H11ClO4S |

|---|---|

Molecular Weight |

310.8 g/mol |

IUPAC Name |

benzyl 4-chlorosulfonylbenzoate |

InChI |

InChI=1S/C14H11ClO4S/c15-20(17,18)13-8-6-12(7-9-13)14(16)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |

InChI Key |

SNHZVLCTLMSLKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl 4-(chlorosulfonyl)benzoate typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with benzyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Benzyl 4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chlorosulfonyl)benzoic acid and benzyl alcohol.

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Benzyl 4-(chlorosulfonyl)benzoate serves as a versatile building block in organic synthesis. Its electrophilic nature due to the chlorosulfonyl group allows it to react with various nucleophiles, forming covalent bonds that lead to a wide array of derivatives. These derivatives can be tailored for specific applications, including:

- Pharmaceutical Development : The compound's reactivity is harnessed in the synthesis of sulfonamide-containing drugs, which have shown potential in interacting with biological systems and influencing enzyme functions.

- Material Science : Derivatives of benzyl 4-(chlorosulfonyl)benzoate can be used to create novel materials with specific mechanical or thermal properties.

Medicinal Chemistry

The chlorosulfonyl group in benzyl 4-(chlorosulfonyl)benzoate enhances its potential for drug development. Compounds with similar structures have been studied for their pharmacological properties, indicating that this compound could play a role in:

- Antimicrobial Agents : Research suggests that derivatives may exhibit activity against various pathogens due to their ability to interact with biological targets.

- Anti-inflammatory Drugs : The sulfonamide functionality derived from benzyl 4-(chlorosulfonyl)benzoate has been explored for its potential anti-inflammatory effects, contributing to the development of new therapeutic agents.

Case Studies and Research Findings

Several studies highlight the significance of benzyl 4-(chlorosulfonyl)benzoate in various applications:

- Study on Nucleophilic Reactions : Research demonstrated that nucleophilic attack on the chlorosulfonyl group leads to diverse derivative formations. These derivatives were further evaluated for their biological implications, indicating potential uses in medicinal chemistry.

- Pharmaceutical Synthesis : A case study detailed the synthesis of sulfonamide derivatives utilizing benzyl 4-(chlorosulfonyl)benzoate as an intermediate. The resulting compounds showed promising biological activity, suggesting avenues for further drug development .

Applications Summary Table

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Serves as an intermediate for synthesizing various chemical compounds | Used to create derivatives tailored for specific applications |

| Medicinal Chemistry | Potential use in drug development due to its reactivity | Explored for antimicrobial and anti-inflammatory properties |

| Material Science | Contributes to the creation of novel materials with desired properties | Derivatives can be designed for specific mechanical or thermal characteristics |

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with different nucleophiles, resulting in the modification of the compound’s structure and properties .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical differences between benzyl 4-(chlorosulfonyl)benzoate and structurally related compounds:

Functional Group Analysis

- Chlorosulfonyl Group (–SO₂Cl) : Present in benzyl 4-(chlorosulfonyl)benzoate and methyl 2-(chlorosulfonyl)benzoate, this group enables nucleophilic substitution reactions, forming sulfonamides or sulfonic acids. Reactivity varies with substituent position: para-substituted derivatives (e.g., benzyl 4-) are more sterically accessible than ortho-substituted analogs (e.g., methyl 2-) .

- Ester Groups : Benzyl esters (e.g., benzyl benzoate) enhance lipophilicity compared to methyl or ethyl esters, influencing solubility and bioavailability in pharmaceutical applications .

Physical Properties

- Odor : Benzyl benzoate has a light, almond-like odor, while chlorosulfonyl-containing derivatives are likely odorless but may emit hazardous fumes upon decomposition .

Research Findings and Trends

- Bioactivity: Substituted benzoates with hydroxyl or amino groups (e.g., ethyl 4-aminobenzoate derivatives) show bioactivity in plant growth regulation, suggesting that the chlorosulfonyl group in benzyl 4-(chlorosulfonyl)benzoate could be modified to enhance pharmacological effects .

- Environmental Impact: Microbial degradation pathways for benzoates (e.g., Rhodococcus sp.

Biological Activity

Benzyl 4-(chlorosulfonyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and relevant case studies.

Benzyl 4-(chlorosulfonyl)benzoate features a chlorosulfonyl group attached to a benzyl ester, which significantly influences its reactivity. The chlorosulfonyl moiety is known for its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions. This property is critical for modifying biomolecules and synthesizing derivatives with enhanced biological activities.

- Reactivity : The compound can undergo hydrolysis to yield 4-(chlorosulfonyl)benzoic acid and benzyl alcohol under acidic or basic conditions, which may affect its biological activity by altering the functional groups available for interaction with biological targets.

- Substitution Reactions : The chlorosulfonyl group can be replaced by various nucleophiles, leading to a wide array of derivatives that may exhibit different biological properties.

Antimicrobial Activity

Recent studies have indicated that benzyl and benzoyl benzoic acid derivatives, including those related to benzyl 4-(chlorosulfonyl)benzoate, exhibit antimicrobial properties. For instance, a modified compound demonstrated significant activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 256 μg/mL .

Table 1 summarizes the antimicrobial activities of various derivatives:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| C3 (Derivative) | Streptococcus pneumoniae | 256 |

| Benzyl Benzoate | E. coli | 128 |

| Benzoyl Benzoic Acid | Staphylococcus aureus | 64 |

Inhibition of Bacterial RNA Polymerase

Another significant aspect of the biological activity of benzyl 4-(chlorosulfonyl)benzoate derivatives is their ability to inhibit bacterial RNA polymerase (RNAP). By mimicking the σ factor binding site, these compounds can disrupt the formation of the RNAP holoenzyme, thereby inhibiting transcription and bacterial growth . This mechanism highlights the potential for developing new antibiotics based on this scaffold.

Case Studies

- Antimicrobial Derivative Development : A study focused on modifying benzyl benzoic acid derivatives led to the identification of compounds with improved antimicrobial activity against various pathogens. The structural modifications were guided by computational models predicting binding affinities to RNAP .

- Synthesis and Evaluation of Derivatives : Another research effort synthesized several analogs of benzyl 4-(chlorosulfonyl)benzoate to evaluate their efficacy as inhibitors of histone deacetylases (HDACs). Some derivatives showed promising IC50 values in the nanomolar range against specific HDAC isoforms, indicating potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of benzyl 4-(chlorosulfonyl)benzoate and its derivatives can be influenced by various structural features. Modifications at different positions on the aromatic rings can lead to significant changes in potency and selectivity against biological targets. For example, substituents that enhance lipophilicity may improve membrane permeability and cellular uptake, thereby increasing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.